molecular formula C11H10INO2 B177549 Ethyl 3-iodo-1H-indole-2-carboxylate CAS No. 117637-79-3

Ethyl 3-iodo-1H-indole-2-carboxylate

Cat. No. B177549
M. Wt: 315.11 g/mol
InChI Key: BZVJUWYDEMOJMH-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-1H-indole-2-carboxylate is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives has been the focus of many researchers . For instance, Ethyl 2-methylindole-3-carboxylate, a related compound, can be prepared by reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide .


Molecular Structure Analysis

The molecular structure of Ethyl 3-iodo-1H-indole-2-carboxylate can be represented by the formula C11H10INO2 . More detailed structural information may be available in specific databases or scientific literature .


Chemical Reactions Analysis

Indole derivatives, including Ethyl 3-iodo-1H-indole-2-carboxylate, have unique inhibitory properties due to the presence of a carboxamide moiety at positions 2 and 3 . This moiety causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Physical And Chemical Properties Analysis

Ethyl 3-iodo-1H-indole-2-carboxylate has a molecular weight of 315.11 . It is a solid substance with a melting point between 136 - 137 degrees Celsius .

Scientific Research Applications

  • Scientific Field: Pharmaceutical Sciences

    • Application : Ethyl indole-2-carboxylate is used as a reactant for the preparation of various compounds such as CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents, and antiproliferative agents against human leukemia K562 cells .
    • Methods of Application : These compounds are typically synthesized and then tested for their biological activity .
    • Results or Outcomes : These compounds have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
  • Scientific Field: Biochemistry

    • Application : Indole derivatives are used as inhibitors of Indoleamine 2,3-dioxygenase (IDO), a tryptophan-catabolizing enzyme that plays a key role in the immune response .
    • Methods of Application : These compounds are synthesized and then tested for their inhibitory activity against IDO .
    • Results or Outcomes : These inhibitors have shown potential in modulating the immune response, which could have implications for the treatment of various diseases .
  • Scientific Field: Pharmacology

    • Application : Indole derivatives are used as Cannabinoid CB1 receptor antagonists . These receptors are part of the endocannabinoid system, which plays a role in a variety of physiological processes.
    • Methods of Application : These compounds are synthesized and then tested for their antagonistic activity against the CB1 receptor .
    • Results or Outcomes : These antagonists have shown potential in modulating the endocannabinoid system, which could have implications for the treatment of various conditions, such as pain, inflammation, and obesity .

Safety And Hazards

Ethyl 3-iodo-1H-indole-2-carboxylate is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H302, H312, and H332 . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds . The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

ethyl 3-iodo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVJUWYDEMOJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446996
Record name Ethyl 3-iodo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-iodo-1H-indole-2-carboxylate

CAS RN

117637-79-3
Record name Ethyl 3-iodoindole-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117637793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-iodo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 3-IODOINDOLE-2-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9XH8S7DYS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
H Zhang, RC Larock - The Journal of Organic Chemistry, 2002 - ACS Publications
… The palladium/copper-catalyzed Sonogashira coupling 13 of ethyl 3-iodo-1H-indole-2-carboxylate and ethyl 3-iodo-1-(methanesulfonyl)indole-2-carboxylate with terminal acetylenes …
Number of citations: 144 pubs.acs.org
A Kamlah, F Lirk, F Bracher - Tetrahedron, 2016 - Elsevier
… Under a nitrogen atmosphere ethyl 3-iodo-1H-indole-2-carboxylate (170 mg, 0.54 mmol) and (Ph 3 P) 2 PdCl 2 (24 mg, 0.034 mmol, 6 mol %) were dissolved in anhydrous dioxane (2.5 …
Number of citations: 22 www.sciencedirect.com
S Hammoud, E Anselmi, K Cherry… - European Journal of …, 2018 - Wiley Online Library
… The following products are already described and in accordance with the literature: Ethyl 3-iodo-1H-indole-2-carboxylate (method A) 5a;16 Methyl 7-iodo-5H-[1,3]dioxolo[4,5-f]indole-6-…
S Santra, PK Hota, R Bhattacharyya, P Bera… - ACS …, 2013 - ACS Publications
… The resultant mass was finally purified through short column chromatography (silica gel 100–200 mesh) to obtain ethyl 3-iodo-1H-indole-2-carboxylate as faint yellowish solid crystals (…
Number of citations: 109 pubs.acs.org
JT Kuethe, KM Maloney - Tetrahedron, 2013 - Elsevier
… To a solution of 1.5 g (4.76 mmol) of ethyl 3-iodo-1H-indole-2-carboxylate 32 in 15 mL of CH 2 Cl 2 was added 1.00 mL (7.20 mmol) of NEt 3 and 15 mg (0.123 mmol) of DMAP followed …
Number of citations: 22 www.sciencedirect.com
M Vela, MA García-Gimeno, A Sanchis… - ACS chemical …, 2021 - ACS Publications
… To a solution of ethyl 3-iodo-1H-indole-2-carboxylate (2) (150 mg, 0.48 mmol), Pd(dppf)Cl 2 (18 mg, 0.02 mmol), and (3-benzyloxyphenyl)boronic acid (102 mg, 0.57 mmol) in a solvent …
Number of citations: 2 pubs.acs.org
K Iida, S Ishida, T Watanabe, T Arai - The Journal of Organic …, 2019 - ACS Publications
Herein, a disulfide-catalyzed electrophilic iodination of aromatic compounds using 1,3-diiodo-5,5-dimethylhydantoin (DIH) has been developed. The disulfide activates DIH as a Lewis …
Number of citations: 31 pubs.acs.org
NM Swe - 2017
Number of citations: 4

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